molecular formula C29H26FN5O3 B2939675 4-{[1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl]methoxy}-N-isopropylbenzamide CAS No. 1029728-10-6

4-{[1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl]methoxy}-N-isopropylbenzamide

Cat. No. B2939675
CAS RN: 1029728-10-6
M. Wt: 511.557
InChI Key: WEHNSPGGOMRQSJ-UHFFFAOYSA-N
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Description

The compound “4-{[1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl]methoxy}-N-isopropylbenzamide” is a complex organic molecule. It contains several functional groups, including a benzoyl group, a piperidine ring, and an isopropylbenzamide group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of several functional groups. The benzoyl group, the piperidine ring, and the isopropylbenzamide group contribute to the overall structure .


Chemical Reactions Analysis

The compound could potentially undergo several types of chemical reactions. For example, the benzoyl group could undergo nucleophilic acyl substitution reactions, and the piperidine ring could undergo reactions typical for secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall size and shape of the molecule, and the presence of aromatic rings could influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Central Nervous System Agents

4-{[1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl]methoxy}-N-isopropylbenzamide and its analogues have been explored as potential central nervous system agents. Studies have shown compounds with similar structures to be more potent orally than chlorpromazine in the Sidman avoidance paradigm in rats, indicating their potential as neuroleptics with less nonselective dopamine-receptor blocking effects (Allen et al., 1978).

Gastrointestinal Motility

Derivatives of this compound have been evaluated for their effect on gastrointestinal motility. Studies found that certain benzamide derivatives accelerated gastric emptying and increased the frequency of defecation, suggesting their potential as novel prokinetic agents with reduced side effects (Sonda et al., 2004).

Serotonin Receptor Study

This compound has also been used in the study of serotonin receptors. For instance, [18F]4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, a related compound, has been used as a 5-HT1A antagonist in the research of serotonergic neurotransmission with positron emission tomography (PET) (Plenevaux et al., 2000).

Metabolic Studies

In metabolic studies, similar compounds have been identified as inhibitors of the If current channel in the heart, with potential for treating stable angina and atrial fibrillation. These studies also explored the transporter-mediated renal and hepatic excretion of the metabolites (Umehara et al., 2009).

Radiopharmaceutical Development

Additionally, compounds with a similar structure have been synthesized for use in radiopharmaceutical development, particularly as tracers for studying cannabinoid receptors in the brain using PET (Katoch-Rouse & Horti, 2003).

Future Directions

The compound could potentially be of interest in various fields of research, given the biological activity of similar compounds. Future research could focus on exploring its potential uses in medicinal chemistry or material science .

properties

IUPAC Name

2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(4-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26FN5O3/c1-18(11-13-20-7-4-3-5-8-20)31-25(36)17-35-16-24(26(37)23-14-12-19(2)32-28(23)35)29-33-27(34-38-29)21-9-6-10-22(30)15-21/h3-10,12,14-16,18H,11,13,17H2,1-2H3,(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHNSPGGOMRQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC(C)CCC3=CC=CC=C3)C4=NC(=NO4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl]methoxy}-N-isopropylbenzamide

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